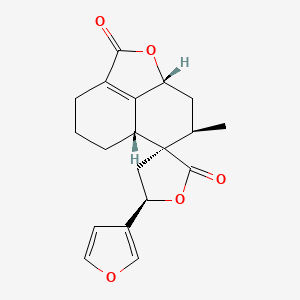
12-epi-Teucvidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
12-epi-Teucvidin can be obtained from natural sources, specifically from the plant Teucrium quadrifarium The extraction process typically involves the use of organic solvents to isolate the compound from the plant materialThe focus has primarily been on its isolation from natural sources .
Chemical Reactions Analysis
12-epi-Teucvidin, being a diterpenoid, can undergo various chemical reactions. Some of the common types of reactions it may undergo include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
12-epi-Teucvidin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antioxidant Research: It has been studied for its potential to neutralize free radicals and reduce oxidative stress.
Analgesic Research: It has shown promise in reducing pain in various experimental models.
Anti-inflammatory Research: It has demonstrated significant anti-inflammatory effects in preclinical studies.
Mechanism of Action
12-epi-Teucvidin is part of a larger family of diterpenoids, which includes compounds like teucvidin, teuflin, and teuquadrin B . Compared to these similar compounds, this compound is unique due to its specific stereochemistry and the presence of certain functional groups that contribute to its distinct biological activities .
Comparison with Similar Compounds
- Teucvidin
- Teuflin
- Teuquadrin B
- 19-acetyl-teuspinin
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1 |
InChI Key |
XJRMFKRYVTYFPN-SGMPLLJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2 |
Canonical SMILES |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
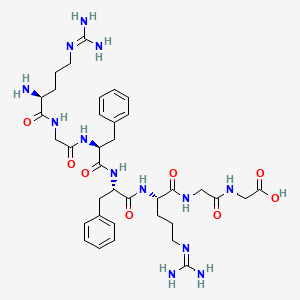


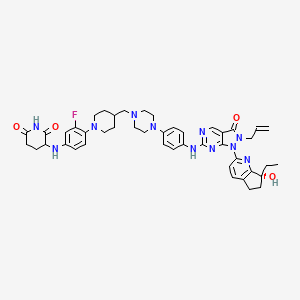
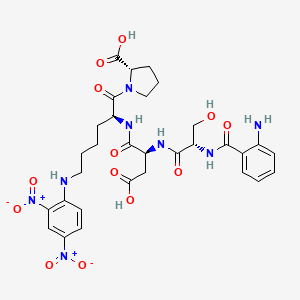
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
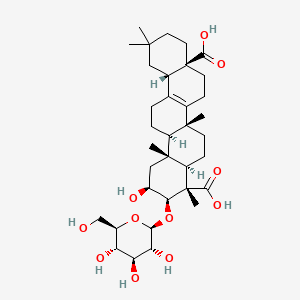
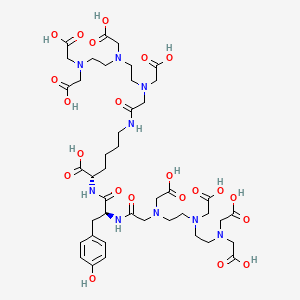
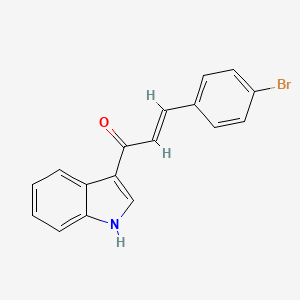
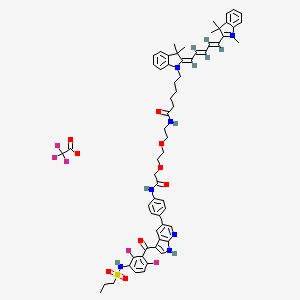
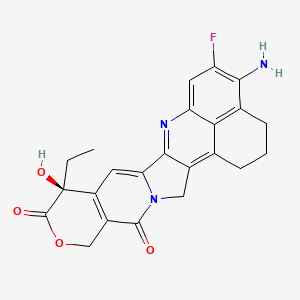
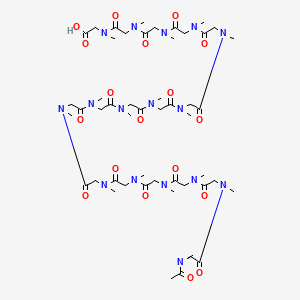
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
